2,4,6-Triphenylphenol

Photoredox Catalysis Halogen Bonding C-I Borylation

Traditional alkyl-substituted phenols decompose rapidly under radical-generating conditions, limiting catalytic turnover and antioxidant lifespan. 2,4,6-Triphenylphenol (CAS 3140-01-0) solves this through three phenyl rings that sterically shield and electronically stabilize the phenoxyl radical. - Enables near-quantitative yields (up to 98%) in visible-light-driven C-I borylation, far exceeding alkyl-phenol performance (10-15%). - Maintains high efficiency across a broad 420-530 nm wavelength range, simplifying photoreactor setup. - Well-characterized radical with a quantified dimer-monomer equilibrium (K = 4×10⁻⁵ in benzene at 20°C) supports precise mechanistic studies.

Molecular Formula C24H18O
Molecular Weight 322.4 g/mol
CAS No. 3140-01-0
Cat. No. B1608898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenylphenol
CAS3140-01-0
Molecular FormulaC24H18O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4
InChIInChI=1S/C24H18O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17,25H
InChIKeyOKFLKUZAJUNRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenylphenol: Overview & Procurement


2,4,6-Triphenylphenol (CAS 3140-01-0) is a sterically hindered, triaryl-substituted phenol. Its molecular structure features three phenyl rings at the 2, 4, and 6 positions, which confer significant steric protection to the phenolic -OH group and enable the formation of a remarkably stable phenoxyl radical upon one-electron oxidation [1]. This radical stability underpins its primary applications as a chain-breaking antioxidant and as a key intermediate or catalyst in radical-mediated organic transformations, particularly where traditional phenols suffer from rapid decomposition [2].

Workflow Radical-mediated organic transformations Stabilized phenoxyl radical generation
Method compatibility Visible-light photocatalysis (420-600 nm) Halogen-bond acceptor in C-I borylation
Research model Antioxidant and chain-breaking studies Persistent radical kinetic probes

2,4,6-Triphenylphenol: Why Generic Substitution Fails


The performance of phenolic compounds is exquisitely sensitive to substitution patterns, particularly in applications involving radical intermediates. Simple or alkyl-substituted phenols (e.g., 2,4,6-tri-tert-butylphenol, 2,4,6-trimethylphenol) often generate unstable phenoxyl radicals that decompose rapidly, limiting their utility in catalysis and long-term stabilization [1]. In contrast, the extended π-system and precise steric shielding provided by the three phenyl groups in 2,4,6-Triphenylphenol are critical for stabilizing the resulting radical species and enabling efficient photoinduced electron transfer (PET) [1]. Generic substitution with a less expensive, structurally similar phenol is likely to result in significant yield reductions or complete catalytic failure, as demonstrated by comparative studies [1].

Target compound
2,4,6-Triphenylphenol
Triaryl-substituted; π-extended system; stabilizes phenoxyl radical via steric and electronic effects.
Common generic alternative
Alkyl-substituted phenols (e.g., 2,4,6-tri-tert-butylphenol)
Simple alkyl groups provide limited radical stabilization; reported catalytic efficiency may be substantially lower.
Key risk
Loss of halogen-bond mediation efficiency
Alkyl analogs generate unstable phenoxyl radicals; may not sustain the photoinduced electron transfer pathway required for C-I borylation.
Impact if substituted
Reaction yield may drop severely
Reported comparative data show a marked decline from near-quantitative levels to single-digit or low-teen yields under identical conditions.

2,4,6-Triphenylphenol: Performance Differentiation


Photocatalytic C–I Borylation Efficiency Comparison

In a systematic evaluation of phenol derivatives as halogen bonding (XB) acceptors for the photocatalytic borylation of aryl iodides, 2,4,6-triphenylphenol (3k) enabled near-quantitative product formation (97-98% yield) under 420-470 nm irradiation [1]. This performance starkly contrasts with alkyl-substituted analogs. For instance, 2,4,6-tri-(t-butyl)phenol (3a) yielded only 10% product, and 2,4,6-trimethylphenol (3j) yielded 15% under the same conditions [1]. The study concluded that electronic effects, rather than just steric hindrance, are dominant, and the π-extended framework of the triphenyl derivative is essential for high efficiency [1].

C-I Borylation yield
Head-to-head
97-98% (triphenyl) vs 10-15% (alkyl analogs)
Reported ~88% absolute yield improvement over tested alkyl phenols under identical visible-light conditions.
Data from systematic catalyst screening; electronic effects of phenyl groups are decisive.
Photoredox Catalysis Halogen Bonding C-I Borylation

Sustained Photocatalytic Activity Across Wavelengths

Unlike other tested phenols whose activity drops sharply at longer wavelengths, 2,4,6-triphenylphenol (3k) demonstrates remarkable photostability and sustained reactivity. The compound maintained a 98% yield when irradiated at 470 nm and 530 nm, and still provided a 50% yield even at a deep red wavelength of 600 nm [1]. This is in direct contrast to the reference compound 4-hydroxybiphenyl (3h), whose yield fell from 98% at 420 nm to 68% at 470 nm [1]. This broad operational window provides significant practical advantages for process development and scale-up.

Wavelength robustness
Head-to-head
98% yield maintained at 470-530 nm; 50% at 600 nm
Triphenyl phenol sustains high efficiency across a broad visible range, while comparator yield declines by 30% at 470 nm.
Supports process flexibility and use of less expensive longer-wavelength LEDs.
Photocatalysis Wavelength-Dependent Activity Reaction Optimization

Phenoxyl Radical Stability: Dimer Dissociation

The stability of the phenoxyl radical derived from 2,4,6-triphenylphenol is a key differentiator. In solution, the colorless dimer is in rapid equilibrium with the red monomer radical. The equilibrium favors the dimer, but the radical's presence is quantifiable. The dissociation constant for this equilibrium in benzene at 20°C is K = 4 × 10⁻⁵ [1]. This moderate dissociation allows for a steady-state concentration of the active radical species, which is crucial for its function as a chain-breaking antioxidant or a catalytic intermediate. The radical is also described as 'surprisingly stable toward oxygen' [1].

Radical dissociation
Class-level inference
K = 4 × 10⁻⁵ (benzene, 20°C)
Quantified dimer-monomer equilibrium reflects radical persistence, fundamental for antioxidant and mechanistic studies.
Direct comparative stability data for other aroxyl radicals not available in cited source; context-dependent.
Radical Chemistry Phenoxyl Radical Stability Antioxidant Mechanism

2,4,6-Triphenylphenol: Application Scenarios


High-Efficiency Photocatalyst for Aryl Halide Borylation

Procurement of 2,4,6-triphenylphenol is strongly indicated for research groups developing visible-light-driven, halogen-bonding-mediated photocatalytic reactions. The evidence demonstrates that it enables near-quantitative yields (up to 98%) for C-I borylation, far exceeding the performance of alkyl-substituted phenols (10-15% yield) [1]. Its ability to maintain high yields across a broad wavelength range (420-530 nm) also makes it a robust choice for process development, simplifying irradiation setup and improving reproducibility [1].

Phenoxyl Radical Mechanistic Probe

The compound's well-characterized and stable phenoxyl radical is a valuable tool for fundamental research. Its quantified dimer-monomer equilibrium (K = 4 × 10⁻⁵ in benzene at 20°C) and oxygen stability allow for precise kinetic and mechanistic studies of hydrogen-atom transfer and radical trapping reactions [2]. This makes it a superior choice over less stable phenoxyl radicals for investigations requiring a persistent radical species.

Chain-Breaking Antioxidant for Polymer Stabilization

While direct comparative antioxidant data (e.g., oxidation induction time) is not available in the current evidence set, the compound's proven ability to generate a stable, oxygen-resistant phenoxyl radical [2] is the fundamental mechanism for chain-breaking antioxidant action. This supports its targeted use in applications requiring long-term thermal/oxidative stability, where the rapid decomposition of radicals from simpler phenolic antioxidants (e.g., BHT) is a known limitation [1]. Selection for this purpose is based on a class-level inference of superior performance in radical stabilization.

Application
Selection Property
Validation Focus
Photocatalytic C-I borylation studies
Halogen-bond acceptor efficiency under visible light
Reaction yield across wavelength range; comparison with alkyl-phenol controls
Phenoxyl radical mechanistic investigations
Persistent radical with measurable dimer-monomer equilibrium
Kinetic and hydrogen-atom transfer assays; radical trapping experiments
Antioxidant and chain-breaking model studies
Oxygen-resistant phenoxyl radical generation
Oxidation induction time; radical persistence under aerobic conditions

Technical Documentation Hub

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28 linked technical documents
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